4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline
Description
4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline is a tertiary amine derivative characterized by a central methyl group bridging two 4-methoxyphenyl rings, with an additional N,N-diethylaniline moiety. The methoxy (-OCH₃) groups are electron-donating, enhancing the compound’s solubility in polar solvents and influencing its electronic properties.
Potential applications of this compound may include optoelectronic materials or organic semiconductors, as structurally related compounds (e.g., thiadiazolo-pyridazine derivatives in ) are utilized in luminescent systems and charge-transport layers .
Properties
CAS No. |
144337-08-6 |
|---|---|
Molecular Formula |
C25H29NO2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-[bis(4-methoxyphenyl)methyl]-N,N-diethylaniline |
InChI |
InChI=1S/C25H29NO2/c1-5-26(6-2)22-13-7-19(8-14-22)25(20-9-15-23(27-3)16-10-20)21-11-17-24(28-4)18-12-21/h7-18,25H,5-6H2,1-4H3 |
InChI Key |
IWADLDRAFAIINE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline typically involves the reaction of 4-methoxybenzyl chloride with N,N-diethylaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Typical Chemical Reactions
The compound undergoes reactions characteristic of aromatic amines, with functional groups enabling diverse transformations:
| Reaction Type | Mechanism | Conditions |
|---|---|---|
| Electrophilic Substitution | Substitution on the aromatic ring | Acidic or basic catalysts |
| Nucleophilic Substitution | Replacement of leaving groups | Polar aprotic solvents |
| Oxidation | Conversion of amine to nitro group | Oxidizing agents (e.g., KMnO₄) |
| Reduction | Reduction of nitro group to amine | Catalytic hydrogenation or LiAlH₄ |
| Acylation | Introduction of acyl groups | Acylating agents (e.g., acetyl chloride) |
Key Structural Features Influencing Reactivity
The compound’s structure includes:
-
Aromatic rings with electron-rich methoxy groups, enhancing nucleophilic aromatic substitution.
-
Diethylamine moiety , which can participate in acylation or alkylation reactions.
-
Bis(4-methoxyphenyl)methyl group , contributing to steric effects and solubility .
Challenges and Optimization Strategies
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes two methoxy-substituted phenyl groups attached to a central aniline moiety. Its molecular formula is C22H26N2O2, and it exhibits significant electron-donating properties due to the presence of methoxy groups. This structural configuration influences its reactivity and interactions with biological systems.
Anticancer Activity
Recent studies have indicated that derivatives of benzylideneanilines, including 4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline, exhibit promising anticancer properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation effectively, suggesting its potential as a lead compound in cancer therapy .
Antioxidant Properties
The compound's antioxidant capabilities have also been explored. Research shows that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in developing therapeutic agents aimed at mitigating oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .
Photonic Devices
Due to its unique electronic properties, this compound has found applications in the field of optoelectronics. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for these applications, where efficient charge transport and light emission are crucial .
Polymerization Catalysts
The compound has been investigated as a catalyst precursor in polymerization reactions, particularly for producing high-density polyethylene (HDPE). Its incorporation into catalytic systems has led to enhanced polymerization rates and improved polymer characteristics, such as molecular weight and polydispersity .
Drug Discovery Research
A notable case study involved the synthesis of various derivatives based on the structure of this compound to evaluate their biological activities against specific cancer types. The derivatives were screened for their IC50 values against colon cancer cell lines, revealing several compounds with significant cytotoxicity comparable to established chemotherapeutics .
Material Development
In another study focusing on optoelectronic applications, researchers synthesized cobalt complexes incorporating the compound as a ligand. These complexes exhibited high activity in ethylene polymerization processes, demonstrating the versatility of this compound in material science .
Data Table: Summary of Key Properties and Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmaceutical | Anticancer Activity | Effective against various cancer cell lines |
| Antioxidant Properties | Scavenges free radicals | |
| Materials Science | Photonic Devices | Used in OLEDs and OPVs |
| Polymerization Catalysts | Enhances polymerization rates |
Mechanism of Action
The mechanism of action of 4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its methoxyphenyl groups may facilitate binding to hydrophobic pockets in proteins, while the diethylaniline moiety can interact with polar or charged residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
a) Electron-Donating vs. Electron-Withdrawing Groups
- 4-(((4-Bromobenzyl)(methyl)amino)methyl)-N,N-diethylaniline (): The bromine atom (-Br) is electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy groups. This alters redox properties and may decrease solubility in polar solvents. Molecular weight: ~395.3 g/mol (estimated from C₁₈H₂₂BrN₂).
- Molecular weight: 355.5 g/mol (C₂₃H₃₃N₃) .
b) Heterocyclic Modifications
- Molecular weight: 467.6 g/mol (C₂₈H₂₉N₉) .
Core Structural Analog: Bis[diethylamino] Derivatives
- Bis[bis(4-(diethylamino)phenyl]methyl] Ether (): Replaces methoxy with diethylamino groups and introduces an ether linkage. Applications: Likely used in dye chemistry or as a charge-transport material due to extended conjugation .
Functional Group Additions
- Methyl 4-(7-(4-(bis(4-methoxyphenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (): Integrates a benzo-thiadiazole unit, a known electron-deficient moiety, enabling n-type semiconductor behavior. This contrasts with the purely electron-rich triarylmethane structure of the target compound. Synthesis: Achieved via Suzuki coupling, highlighting modular design possibilities .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline is a member of the class of organic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 347.49 g/mol
This compound features a central aniline structure substituted with two 4-methoxyphenyl groups and diethylamino groups, contributing to its unique chemical properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives with similar structures can induce apoptosis in various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
- U-937 (Leukemia)
For instance, related compounds have demonstrated IC values in the micromolar range, indicating potent cytotoxic effects against these cell lines .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : It has been suggested that this compound can modulate pathways such as the MAPK/ERK pathway, crucial for cell survival and proliferation .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have shown antimicrobial activities. They have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. For example, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria .
Antioxidant Properties
Antioxidant activity is another significant aspect of the biological profile of this compound. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects in cellular systems .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line/Organism | IC Value (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | MCF-7 | 0.11 | |
| Compound B | Antimicrobial | E. coli | 15 | |
| Compound C | Antioxidant | DPPH Scavenging | 92.4 |
Detailed Research Findings
- Anticancer Efficacy : In vitro studies have indicated that modifications in the methoxy groups significantly enhance the anticancer activity of related compounds. For instance, the introduction of electron-donating groups has been linked to increased potency against various cancer cell lines .
- Mechanistic Insights : Flow cytometry assays conducted on similar compounds suggest that they induce apoptosis through mitochondrial pathways, confirming their potential use as chemotherapeutic agents .
- Synergistic Effects : Studies exploring combinations of these compounds with conventional chemotherapeutics such as doxorubicin have revealed synergistic effects, potentially allowing for lower dosages and reduced side effects .
Q & A
Q. Can this compound serve as a hole-transport layer (HTL) in organic photovoltaics, and what metrics validate its performance?
- Methodological Answer : Fabricate thin films via spin-coating and measure hole mobility using space-charge-limited current (SCLC) techniques. Compare power conversion efficiency (PCE) in OPV devices with standard HTLs (e.g., Spiro-OMeTAD). Ultraviolet photoelectron spectroscopy (UPS) determines HOMO/LUMO alignment with adjacent layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
